molecular formula C20H28N2O3S B2688794 N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide CAS No. 954065-48-6

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No.: B2688794
CAS No.: 954065-48-6
M. Wt: 376.52
InChI Key: YDJQXORHYPBVHI-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 3-(4-ethoxy-3-methylphenyl)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide
  • N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzenesulfonamide
  • N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and ability to interact with target molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-5-25-20-13-12-19(15-16(20)2)26(23,24)21-14-6-7-17-8-10-18(11-9-17)22(3)4/h8-13,15,21H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJQXORHYPBVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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